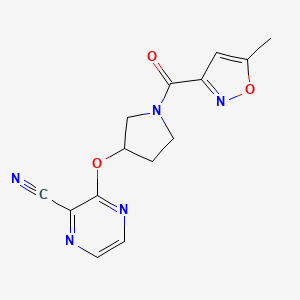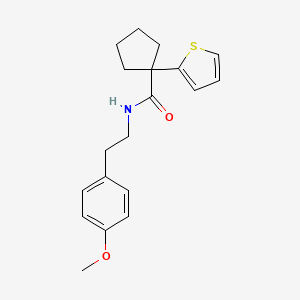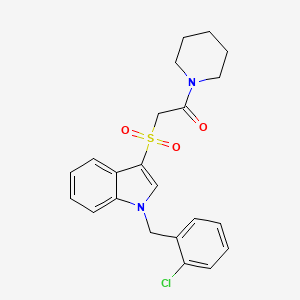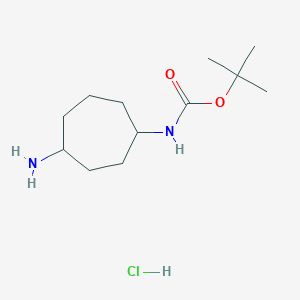![molecular formula C27H21N3O6 B2781740 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-10-8](/img/no-structure.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H21N3O6 and its molecular weight is 483.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Compounds structurally related to the specified chemical have been synthesized and evaluated for their anticancer activity. For instance, certain derivatives have shown appreciable cancer cell growth inhibition against various cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, highlighting their potential as novel anticancer agents (Al-Sanea et al., 2020). Additionally, compounds with modifications in their structure have been developed to target specific enzymes or receptors associated with cancer, aiming to improve treatment efficacy and selectivity (Gangjee et al., 1995).
Antimicrobial and Anti-Inflammatory Applications
Novel heterocyclic compounds derived from similar chemical structures have been investigated for their antimicrobial and anti-inflammatory activities. Some derivatives demonstrated significant activity against a range of microbial strains, suggesting their utility in developing new antimicrobial agents (Soliman et al., 2009). Moreover, certain compounds have been identified as potent COX-1/COX-2 inhibitors, exhibiting analgesic and anti-inflammatory activities, which could contribute to the development of new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).
Neuroinflammation Imaging
A subset of related compounds has been explored for their binding affinity to the translocator protein (18 kDa) (TSPO), an early biomarker of neuroinflammatory processes. Fluoroalkyl- and fluoroalkynyl- analogues, for instance, displayed subnanomolar affinity for TSPO, indicating their potential as in vivo PET-radiotracers for imaging neuroinflammation (Damont et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of two key starting materials, namely 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid and 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, followed by amidation to form the final product.", "Starting Materials": [ "2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid by reacting 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran with 2-aminopyrimidine in the presence of acetic anhydride and sulfuric acid.", "Step 2: Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-ol with sodium hydroxide and then with carbon dioxide.", "Step 3: Condensation of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid and 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in N,N-dimethylformamide (DMF) to form the intermediate N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 4: Amidation of the intermediate with methanol and hydrochloric acid to form the final product N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 5: Purification of the final product by recrystallization from a mixture of diethyl ether and ethyl acetate." ] } | |
Numéro CAS |
877657-10-8 |
Formule moléculaire |
C27H21N3O6 |
Poids moléculaire |
483.48 |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H21N3O6/c1-16-6-9-18(10-7-16)30-26(32)25-24(19-4-2-3-5-20(19)36-25)29(27(30)33)15-23(31)28-17-8-11-21-22(14-17)35-13-12-34-21/h2-11,14H,12-13,15H2,1H3,(H,28,31) |
Clé InChI |
MTBJVPVLGPFWQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide](/img/structure/B2781657.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)


![6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2781663.png)

![N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B2781665.png)





![N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2781679.png)